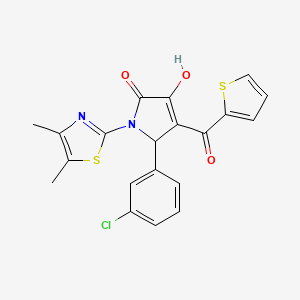

5-(3-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to a class of substituted pyrrolone derivatives characterized by a 1H-pyrrol-2(5H)-one core. Key structural features include:

- Position 1: A 4,5-dimethylthiazol-2-yl group, which enhances electron density and may influence binding to biological targets.

- Position 3: A hydroxyl group, contributing to hydrogen-bonding interactions.

- Position 4: A thiophene-2-carbonyl substituent, providing aromatic and electronic diversity.

The compound shares structural motifs with known enzyme inhibitors. For example, analogs such as 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1198) exhibit inhibitory activity against matriptase, a serine protease implicated in cancer progression, with an IC50 of 2.6 μM . The 3-chlorophenyl variant in the target compound may modulate potency or selectivity due to its distinct electronic and steric profile.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-5-3-6-13(21)9-12)15(18(25)19(23)26)17(24)14-7-4-8-27-14/h3-9,16,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFAUXJJCPWEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (referred to as Compound A) is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

Compound A features a complex structure that includes a pyrrole ring, thiazole moiety, and chlorophenyl group. The molecular formula is , and it exhibits several functional groups that contribute to its biological properties.

The biological activity of Compound A can be attributed to several mechanisms:

-

Anticancer Activity :

- Studies have indicated that similar compounds with thiazole and pyrrole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the low micromolar range against breast cancer cells .

- The presence of the thiazole moiety is crucial for enhancing anticancer activity through inhibition of tubulin polymerization, leading to cell cycle arrest .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Study 1: Anticancer Activity

A study evaluating the anticancer effects of various thiazole derivatives found that a compound structurally similar to Compound A exhibited an IC50 value of 18.4 mg/kg against tubulin polymerization, indicating potent anticancer activity .

Study 2: Antimicrobial Efficacy

In a comparative study of thiazole derivatives, it was revealed that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity included electron-donating groups on the aromatic rings .

Table 1: Biological Activity Summary of Compound A and Related Compounds

| Activity Type | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Similar Thiazole Derivative | 0.08 - 12.07 | Tubulin polymerization inhibition |

| Antimicrobial | Thiazole Derivative | Varies | Disruption of bacterial cell wall |

| Anti-inflammatory | Thiazole Derivative | Varies | Inhibition of cytokine release |

Research Findings

Recent literature emphasizes the importance of substituent variations on the biological activity of thiazole-containing compounds. For example, the introduction of methyl groups at specific positions on the phenyl ring has been shown to enhance cytotoxicity against cancer cells significantly . Furthermore, molecular docking studies suggest that these compounds interact with critical proteins involved in cancer progression, providing insights into their potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by a pyrrolone core linked to thiazole and thiophene moieties. Its molecular formula is , indicating the presence of chlorine, nitrogen, sulfur, and multiple aromatic systems that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of thiazole and pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that thiazole-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's structure allows for interactions with multiple biological targets, enhancing its efficacy against tumor cells.

Case Study:

A recent study synthesized several thiazole-pyrrole hybrids, revealing that some analogues demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the thiazole ring significantly influenced their anticancer potency .

Anticonvulsant Properties

Another notable application is in the treatment of epilepsy. Compounds similar to 5-(3-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one have been evaluated for their anticonvulsant activities using various animal models. The presence of electron-withdrawing groups such as chlorine has been associated with enhanced anticonvulsant effects.

Case Study:

In a systematic evaluation of thiazole derivatives, certain compounds exhibited effective protection against seizures in models like the maximal electroshock (MES) test. The SAR analysis suggested that para-substituted phenyl groups contribute positively to anticonvulsant activity .

Antimicrobial Activity

The compound's diverse functional groups also suggest potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study:

A study on thiazole-based compounds revealed that certain derivatives showed promising activity against drug-resistant bacterial strains, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally related to the target molecule, differing primarily in substituents at positions 4, 5, or 1:

Key Observations:

Substituent Effects on Bioactivity: Replacement of thiophen-2-yl (F3226-1198) with phenyl (F3226-1197) reduces potency by ~2.7-fold, suggesting that aromatic heterocycles enhance target engagement .

Role of the Thiazole/Thiadiazole Moiety :

- The 4,5-dimethylthiazol-2-yl group (target compound and F3226 series) may confer greater metabolic stability than 1,3,4-thiadiazol-2-yl (), as methyl groups often reduce oxidative degradation.

Halogen positioning (3- vs. 4-chlorophenyl) alters electron distribution, as shown in NMR studies of similar compounds (e.g., shifts in regions A and B in ), which could affect intermolecular interactions .

Lumping Strategy :

- Compounds with analogous scaffolds (e.g., pyrrolone/thiazole hybrids) may be grouped for computational modeling, as their physicochemical properties and reactivity are likely similar .

Research Findings and Implications

- Matriptase Inhibition : The F3226 series demonstrates that substituent diversity at position 5 significantly impacts inhibitory potency. The target compound’s 3-chlorophenyl group warrants testing to determine if it surpasses the activity of F3226-1196.

- Antimicrobial Potential: Analogous thiazole derivatives (e.g., ’s 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) show antimicrobial activity, suggesting the target compound may have broader therapeutic applications .

- Computational Insights : Tools like Multiwfn () could analyze electron localization and bond order to predict reactivity or binding modes .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrrolone core of this compound, and what factors influence reaction yields?

Methodological Answer: The pyrrolone core is synthesized via cyclocondensation reactions using sodium hydride as a base in anhydrous DMSO or dichloromethane. Yield optimization requires strict control of reagent stoichiometry, exclusion of moisture, and slow addition of acylating agents like thiophene-2-carbonyl chloride. Intermediate purification by flash chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can TLC and NMR spectroscopy be effectively employed to monitor the acylation step?

Methodological Answer: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progression by observing the disappearance of the hydroxyl-bearing intermediate. Confirm acylation via ¹H NMR by the loss of the hydroxyl proton signal (δ 10-12 ppm) and the appearance of a new carbonyl peak (δ 165-170 ppm) in ¹³C NMR .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer: Ethanol/water (4:1 v/v) or dichloromethane/hexane mixtures are effective. Binary systems balance solubility and polarity, reducing impurity co-precipitation. Higher polarity solvents yield smaller crystals, while gradual cooling (0.5°C/min) improves crystal uniformity .

Advanced Research Questions

Q. How can kinetic studies investigate degradation pathways under accelerated stability conditions?

Methodological Answer: Conduct forced degradation at 40–60°C across pH 1–13. Sample aliquots at intervals for HPLC-UV/MS analysis (C18 column, ACN/water + 0.1% formic acid). Use Arrhenius modeling to extrapolate degradation rates and predict shelf-life under standard conditions .

Q. What approaches resolve discrepancies between predicted and observed mass spectrometry fragmentation patterns?

Methodological Answer: Compare experimental HRMS/MS spectra with in silico tools (e.g., MassFrontier). Investigate tautomerism via deuterium exchange experiments: incubate the compound in D₂O and monitor ¹H NMR shifts (e.g., enol-keto tautomerism of the 3-hydroxy group) .

Q. What biochemical assays confirm this compound's selectivity as a kinase inhibitor?

Methodological Answer: Use radiometric kinase assays (³³P-ATP incorporation) against a panel of 50+ kinases. Counter-screen off-target effects via fluorescence polarization binding assays for GPCRs and ion channels. Validate cellular activity with Western blotting for phosphorylated kinase substrates .

Q. How does the 4,5-dimethylthiazole moiety influence membrane permeability?

Methodological Answer: Assess permeability via PAMPA using a lipid bilayer mimic. Compare permeability coefficients (Pe) of the target compound with analogs lacking the dimethylthiazole group. Quantify donor/acceptor compartment concentrations via LC-MS to calculate Pe values .

Q. What crystallographic strategies address challenges in obtaining diffraction-quality crystals?

Methodological Answer: Screen 96-well sitting-drop vapor diffusion plates with PEG/ammonium sulfate conditions. Optimize cryoprotection by stepwise glycerol introduction (10–25% v/v). Resolve dynamic rotational isomerism by collecting data at 100 K and refining torsional parameters in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.